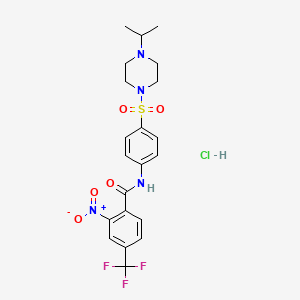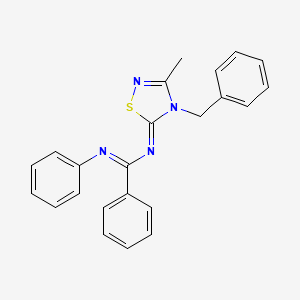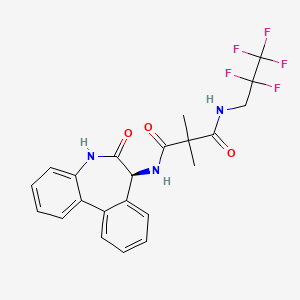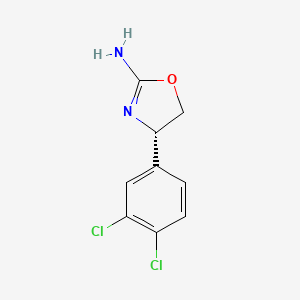
RU-521
Descripción general
Descripción
RU-521 is an inhibitor of cyclic GMP-AMP (cGAMP) synthase (cGAS; IC50 = 0.11 µM). It inhibits dsDNA-, but not IFN-β- or 5'ppp-HP20 RNA-, induced IFN-β1-dependent gene expression in reporter assays and does not inhibit Pam3CSK4-, poly(I:C)-, or LPS-induced Il6 mRNA expression in RAW 264.7 cells, indicating selectivity for cGAS-mediated signaling. It reduces basal Ifnb1 mRNA expression in bone marrow-derived macrophages (BMDMs) generated from the Trex1-/- mouse model of Aicardi-Goutières syndrome, an autoimmune disorder characterized by constitutive activation of cGAS and IFN overproduction.
Novel potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophages
RU320521, also known as RU521; RU. 21 is a potent and selective inhibitor of cGAS, inhibiting cGAS-mediated signaling, being active in murine bone marrow-derived macrophage.
Aplicaciones Científicas De Investigación
Neurociencia
RU-521 ha mostrado promesa en neurociencia, particularmente en la mitigación de lesiones cerebrales causadas por hemorragia subaracnoidea (HSA). Regula la polarización microglial y la neuroinflamación a través de la vía cGAS/STING/NF-κB {svg_1}. Al reducir el contenido de agua en el cerebro y la permeabilidad de la barrera hematoencefálica, this compound mejora los déficits neurológicos posteriores a la HSA. También tiene efectos beneficiosos sobre la apoptosis neuronal y la activación de la microglía, lo que lleva a mejoras en la función cognitiva y un aumento de las espinas dendríticas en el hipocampo {svg_2}.
Inmunología
En inmunología, this compound es reconocido por su capacidad para suprimir las respuestas inmunitarias innatas inducidas por ADN citosólico al inhibir la actividad de cGAS. Esto es particularmente relevante en enfermedades autoinmunes como el síndrome de Aicardi-Goutières (AGS), donde this compound reduce la producción de interferón in vitro y ex vivo {svg_3}. Inhibe de manera más potente la cGAS murina en comparación con la cGAS humana, lo cual es significativo para desarrollar tratamientos para afecciones autoinmunes {svg_4}.
Cardiología
En el campo de la cardiología, this compound se ha estudiado por sus efectos sobre las enfermedades cardiovasculares (ECV). La vía cGAS-STING, que this compound inhibe, participa en las respuestas inflamatorias que contribuyen a las ECV, como el infarto de miocardio y la aterosclerosis. La inhibición de esta vía por this compound podría reducir la hipertrofia miocárdica y la infiltración de células inflamatorias, lo que sugiere un potencial terapéutico en las ECV {svg_5}.
Virología
La aplicación de this compound en virología se deriva de su capacidad para inhibir cGAS, que es un sensor primario de ADN bicatenario (dsADN) citosólico de patógenos. Al inhibir cGAS, this compound podría potencialmente modular la respuesta inmune a las infecciones virales, convirtiéndola en una candidata para terapias antivirales {svg_6}.
Farmacología
Por último, en farmacología, this compound es de interés debido a su acción inhibitoria sobre cGAS, lo que tiene implicaciones para el desarrollo de nuevos fármacos. Su inhibición competitiva del sustrato podría ser un modelo para diseñar nuevos agentes farmacológicos que se dirijan a la vía cGAS-STING, lo cual es relevante tanto para las enfermedades autoinmunes como para el cáncer {svg_7}.
Mecanismo De Acción
Target of Action
The primary target of RU-521 is cGAS (cyclic GMP-AMP synthase) . cGAS is the primary sensor of cytosolic double-stranded DNA (dsDNA), a danger signal indicating possible disturbances in homeostasis caused by infection, sterile tissue damage, and/or cancer .
Pharmacokinetics
The working concentration of RU.521 ranges from 200 ng/ml (482 nM) to 20 μg/ml (48.2 μM) for cell culture assays . It is soluble at 2 mg/ml (4.82 mM) in DMSO . The compound is shipped at room temperature and is stable for at least 6 months when properly stored .
Result of Action
RU.521 has beneficial effects on neuronal apoptosis and microglia activation . It prompts a shift in microglial phenotype from M1 to M2 . It also decreases the production of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, and increases the level of the anti-inflammatory cytokine IL-10 . Finally, RU.521 treatment is associated with improvements in cognitive function and an increase in the number of dendritic spines in the hippocampus .
Action Environment
The action of RU.521 is influenced by the environment in which it is used. For instance, it displays cytotoxicity at concentrations >40 μg/ml in the cell lines tested . Therefore, the concentration and the specific cell line used can influence the compound’s action, efficacy, and stability.
Análisis Bioquímico
Biochemical Properties
RU-521 plays a crucial role in biochemical reactions by selectively inhibiting cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme responsible for detecting cytosolic double-stranded DNA (dsDNA) and synthesizing cyclic GMP-AMP (cGAMP), which subsequently activates the stimulator of interferon genes (STING) pathway. This compound binds to the cGAS/dsDNA complex with high affinity (Kd = 36.2 nM) and suppresses cGAS-mediated signaling with an IC50 of 0.7 μM . This inhibition reduces the production of interferon and other pro-inflammatory cytokines, making this compound a valuable tool for studying immune responses and potential therapeutic interventions .
Cellular Effects
This compound has been shown to exert significant effects on various cell types and cellular processes. In macrophages from a mouse model of Aicardi-Goutières syndrome, this compound reduces the constitutive expression of interferon . Additionally, this compound mitigates subarachnoid hemorrhage-induced brain injury by regulating microglial polarization and neuroinflammation through the cGAS/STING/NF-κB pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting cGAS activity and reducing the production of cGAMP .
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of cGAS. By binding to the cGAS/dsDNA complex, this compound prevents the synthesis of cGAMP, a second messenger that activates the STING pathway . This inhibition leads to a decrease in the production of type I interferons and pro-inflammatory cytokines, thereby modulating immune responses . This compound’s ability to inhibit cGAS-mediated signaling makes it a valuable tool for studying DNA-induced innate immune responses and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can reduce apoptosis and neuroinflammation in vitro and in vivo . The compound’s effects on cellular function, including its ability to regulate microglial polarization and reduce neuroinflammation, have been observed over extended periods .
Dosage Effects in Animal Models
This compound’s effects vary with different dosages in animal models. In a study on subarachnoid hemorrhage-induced brain injury, this compound was administered at a dose of 5 mg/kg via intraperitoneal injection, resulting in significant improvements in neurological outcomes and reductions in neuroinflammation . Higher doses of this compound have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively studied .
Metabolic Pathways
This compound is involved in metabolic pathways related to the cGAS-STING signaling axis. By inhibiting cGAS, this compound reduces the synthesis of cGAMP and subsequently modulates the downstream activation of STING and TBK1, leading to decreased production of type I interferons and pro-inflammatory cytokines . This modulation of metabolic pathways highlights this compound’s potential as a therapeutic agent for conditions involving dysregulated immune responses .
Transport and Distribution
This compound’s transport and distribution within cells and tissues are influenced by its interactions with cGAS. The compound’s ability to inhibit cGAS activity suggests that it may be localized primarily in the cytoplasm, where cGAS is found .
Subcellular Localization
This compound’s subcellular localization is closely tied to its target, cGAS. As cGAS is primarily localized in the cytoplasm, this compound is expected to exert its effects within this compartment . The compound’s ability to inhibit cGAS-mediated signaling and reduce the production of pro-inflammatory cytokines underscores its potential as a therapeutic agent for modulating immune responses at the subcellular level .
Propiedades
IUPAC Name |
2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWZUQAOMURCLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does RU.521 interact with cGAS to inhibit its activity?
A1: While the precise mechanism of inhibition by RU.521 remains to be fully elucidated, research suggests that it likely binds to the catalytic domain of cGAS. Structural studies have shown that RU.521 can occupy a significant portion of the cGAS active site, potentially interfering with the binding of its substrate, ATP, and/or preventing the formation of the cGAMP product. []
Q2: What are the downstream effects of cGAS inhibition by RU.521?
A2: By inhibiting cGAS, RU.521 effectively disrupts the cGAS-STING pathway, leading to a decrease in the production of type I interferons and other pro-inflammatory cytokines. This has been observed in both in vitro and in vivo studies using various disease models. [, , , , , , , ]
Q3: What is the molecular formula and weight of RU.521?
A3: The molecular formula of RU.521 is C19H11Cl2N5O3, and its molecular weight is 428.23 g/mol.
Q4: Is there any information available regarding the material compatibility, stability, or catalytic properties of RU.521?
A4: The provided research articles primarily focus on RU.521's biological activity as a cGAS inhibitor. Information regarding its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these studies.
Q5: Have there been any computational studies investigating the interaction of RU.521 with cGAS?
A5: Yes, computational studies have been conducted to model the interaction between RU.521 and the human cGAS catalytic domain. These studies have provided insights into the potential binding mode of RU.521 within the cGAS active site, supporting the hypothesis that it acts as a competitive inhibitor. []
Q6: Are there any structure-activity relationship (SAR) studies exploring modifications to the RU.521 scaffold?
A6: The provided research articles primarily focus on the biological activity of RU.521 itself and do not delve into detailed SAR studies exploring structural modifications and their impact on activity, potency, or selectivity.
Q7: Is there any information about SHE (Safety, Health, and Environment) regulations regarding RU.521?
A7: The provided research articles primarily focus on the scientific aspects of RU.521 and do not discuss SHE regulations related to its handling, use, or disposal.
Q8: What is known about the pharmacokinetic and pharmacodynamic properties of RU.521?
A8: The research articles primarily focus on the in vitro and in vivo applications of RU.521. While some studies demonstrate its efficacy in various disease models, they do not provide detailed information on its absorption, distribution, metabolism, excretion (ADME) profiles, or specific in vivo activity and efficacy parameters.
Q9: What in vitro and in vivo models have been used to study the efficacy of RU.521?
A9: RU.521 has been investigated in a variety of in vitro and in vivo models. These include:
- Cell-based assays: Primary macrophages from autoimmune mice, human bronchi epithelial cells (HBECs) treated with Aspergillus fumigatus. [, ]
- Animal models: Mouse models of colitis, [, ] amyotrophic lateral sclerosis (ALS), [] postoperative cognitive dysfunction (POCD), [] ischemia/reperfusion injury, [, ] ulcerative colitis, [] rheumatoid arthritis, [, ] sepsis-induced acute kidney injury, [] cerebral ischemia-reperfusion injury. []
Q10: Is there any evidence of resistance developing to RU.521?
A10: The development of resistance to RU.521 is not discussed in the provided research articles. As with any targeted therapy, the emergence of resistance is a possibility that would require further investigation.
Q11: What is known about the toxicity and safety profile of RU.521?
A11: While some studies demonstrate the therapeutic potential of RU.521 in various disease models, they do not provide detailed information on its potential toxicity, adverse effects, or long-term safety profile. Further research is needed to fully assess its safety for potential clinical applications.
Q12: What strategies have been explored to improve the delivery of RU.521 to specific targets or tissues?
A12: One study explored the use of programmable nanomicelles loaded with RU.521 (STING-inhibiting micelles, SIMs). These SIMs were designed to selectively target inflamed tissues in a mouse model of colitis, demonstrating enhanced efficacy and reduced potential off-target effects. [] Another study investigated a nanomedicine-in-hydrogel (NiH) system for co-delivery of RU.521 and cfDNA-scavenging cationic nanoparticles to lymph nodes in a rheumatoid arthritis model, showing promising results in systemic immunosuppression. []
Q13: Are there any identified biomarkers to predict RU.521 efficacy or monitor treatment response?
A13: The research primarily focuses on the therapeutic potential and mechanism of action of RU.521, without delving into specific biomarkers to predict its efficacy or monitor treatment response. Further research is needed to identify reliable biomarkers for personalized treatment approaches.
Q14: What analytical methods are commonly used to characterize and quantify RU.521?
A14: The specific analytical methods employed to characterize and quantify RU.521 are not detailed in the provided research articles. Standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize and quantify small molecules like RU.521 in biological samples.
Q15: Is there any information available regarding the environmental impact, degradation, dissolution, or solubility of RU.521?
A15: The provided research articles primarily focus on the biological activity of RU.521. Information regarding its environmental impact, degradation pathways, dissolution rate, or solubility in various media is not discussed in these studies.
Q16: Are there any details on the analytical method validation for RU.521 analysis?
A16: The specific details regarding analytical method validation for RU.521, including accuracy, precision, and specificity, are not elaborated upon in the provided research articles.
Q17: Is there any information available regarding the quality control and assurance measures for RU.521?
A17: The research articles primarily focus on the scientific aspects of RU.521 and do not discuss specific quality control and assurance measures implemented during its development, manufacturing, or distribution.
Q18: What is known about the immunogenicity of RU.521 and potential immune responses?
A18: The research articles primarily focus on RU.521's impact on the innate immune response through cGAS inhibition and do not provide specific information regarding its own potential to elicit an immune response (immunogenicity).
Q19: Does RU.521 interact with drug transporters or metabolizing enzymes?
A19: The research articles do not provide specific information about RU.521's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q20: What is known about the biocompatibility and biodegradability of RU.521?
A20: The provided research articles primarily focus on RU.521's role as a cGAS inhibitor and do not delve into its biocompatibility or biodegradability.
Q21: Are there any established methods for recycling or managing RU.521 waste?
A21: The provided research articles primarily focus on the biological activity of RU.521 and do not discuss specific methods for recycling or managing waste generated during its synthesis, use, or disposal.
Q22: What research infrastructure and resources are important for advancing research on RU.521 and similar compounds?
A22: Advancing research on RU.521 and related cGAS inhibitors requires access to:
Q23: What are some historical milestones in the development and understanding of RU.521 as a cGAS inhibitor?
A23: Key milestones include:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-~{tert}-Butyl-8-Fluoranyl-2-[3-(Hydroxymethyl)-4-[1-Methyl-5-[[5-(1-Methylpiperidin-4-Yl)pyridin-2-Yl]amino]-6-Oxidanylidene-Pyridazin-3-Yl]pyridin-2-Yl]phthalazin-1-One](/img/structure/B610508.png)



![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)



![N-[3-[(4r)-2-Azanylidene-5,5-Bis(Fluoranyl)-4-Methyl-1,3-Oxazinan-4-Yl]-4-Fluoranyl-Phenyl]-5-Cyano-Pyridine-2-Carboxamide](/img/structure/B610529.png)
![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)